molecular formula CHClF2 B1668795 Chlorodifluoromethane CAS No. 75-45-6

Chlorodifluoromethane

Cat. No.: B1668795
CAS No.: 75-45-6
M. Wt: 86.47 g/mol
InChI Key: VOPWNXZWBYDODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorodifluoromethane, also known as difluoromonochloromethane, is a hydrochlorofluorocarbon. This colorless gas has been widely used as a refrigerant and propellant. Due to its ozone depletion potential and high global warming potential, its use has been phased out in developed countries under the Montreal Protocol .

Mechanism of Action

Target of Action

Chlorodifluoromethane, also known as HCFC-22, R-22, or CHClF2 , is a hydrochlorofluorocarbon (HCFC) that primarily targets the atmosphere . It was commonly used as a propellant and refrigerant . In the field of organic synthesis, it serves as a versatile intermediate, particularly as a precursor to tetrafluoroethylene .

Mode of Action

This compound interacts with its targets through its fluorinated groups . The incorporation of fluoroalkyl groups into drug molecules or bioactive compounds has been shown to enhance biological properties such as bioavailability, binding selectivity, and metabolic stability . It can be coupled with aromatic boronic acids to form difluoromethyl-substituted aromatics .

Biochemical Pathways

It’s known that the compound is used in fluoroalkylations , which suggests it may influence pathways involving the synthesis of fluorinated compounds.

Result of Action

The primary result of this compound’s action is its contribution to the synthesis of fluorinated compounds, enhancing their biological properties . It’s important to note that this compound is a potent greenhouse gas with ozone depletion potential (odp) and high global warming potential (gwp) .

Action Environment

The action of this compound is influenced by environmental factors. Its use has been phased out under the Montreal Protocol due to its ODP and GWP . It’s also being investigated as a promising substitute for SF6, a gas with a higher global warming potential . The action, efficacy, and stability of this compound can be influenced by the presence of other gases, such as CO2, N2, and air .

Biochemical Analysis

Biochemical Properties

Chlorodifluoromethane is hardly metabolized in man or animals . The only metabolites which have been described to date are CO2 and chloride ions .

Cellular Effects

The acute and subacute toxicity of this compound is relatively slight . The symptoms of intoxication comprise excitation and subsequent depression of the activity of the central nervous system . At very high concentrations, this compound causes cardiac sensitization to catecholamines .

Molecular Mechanism

The rate of metabolism of this compound is so low that significant concentrations of metabolic intermediates are not formed . This is in agreement with theoretical expectations because the chlorine in this molecule is unreactive .

Temporal Effects in Laboratory Settings

This compound is stable and does not degrade over time . It has been found to be stable for at least 7 days at 25 °C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it can cause cardiac sensitization to catecholamines .

Metabolic Pathways

This compound is involved in metabolic pathways that produce CO2 and chloride ions . It does not interact with any enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It does not interact with any transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its low rate of metabolism and lack of interaction with enzymes, cofactors, transporters, or binding proteins, it is likely that it is distributed evenly throughout the cell .

Preparation Methods

Chlorodifluoromethane is primarily prepared from chloroform through a reaction with hydrogen fluoride:

HCCl3+2HFHCF2Cl+2HCl\text{HCCl}_3 + 2 \text{HF} \rightarrow \text{HCF}_2\text{Cl} + 2 \text{HCl} HCCl3​+2HF→HCF2​Cl+2HCl

This reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods involve large-scale synthesis using similar reaction conditions, with careful monitoring to minimize environmental impact.

Chemical Reactions Analysis

Chlorodifluoromethane undergoes several types of chemical reactions:

Comparison with Similar Compounds

Chlorodifluoromethane is often compared with other hydrochlorofluorocarbons and chlorofluorocarbons:

This compound’s unique properties, such as its intermediate reactivity and relatively lower ozone depletion potential compared to other chlorofluorocarbons, make it a significant compound in both industrial and environmental contexts.

Properties

IUPAC Name

chloro(difluoro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHClF2/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPWNXZWBYDODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHClF2
Record name CHLORODIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORODIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name chlorodifluoromethane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chlorodifluoromethane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020301
Record name Chlorodifluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorodifluoromethane is a colorless gas with an ethereal odor. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Toxic gases can be produced in fires involving this material. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Liquid, Colorless gas with a faint, sweetish odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint, sweet odor., Colorless gas with a faint, sweetish odor. [Note: Shipped as a liquefied compressed gas.]
Record name CHLORODIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methane, chlorodifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorodifluoromethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/700
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORODIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORODIFLUOROMETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/584
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorodifluoromethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0124.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

-40.9 °F at 760 mmHg (USCG, 1999), -40.8 °C, -41 °C, -41 °F
Record name CHLORODIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORODIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORODIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORODIFLUOROMETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/584
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorodifluoromethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0124.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.3 % at 77 °F (NIOSH, 2023), Solubility: 0.14 g/L water at 122 °F at 14.7 psia, In water, 2770 mg/L at 25 °C, 0.28 g/L water at 77 °F and 14.7 psia, > 10% in acetone; > 10% in chloroform; > 10% in ethyl ether, Soluble in ether, acetone, and chloroform, Solubility in water, g/100ml at 25 °C: 0.3, (77 °F): 0.3%
Record name CHLORODIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORODIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORODIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Chlorodifluoromethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0124.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.41 at -40 °F (USCG, 1999) - Denser than water; will sink, 1.194 at 25 °C, Density: 1.41 at -40 °C (liquid), Relative density (water = 1): 1.21, 1.41 at -40 °F, 3.11(relative gas density)
Record name CHLORODIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORODIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORODIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORODIFLUOROMETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/584
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorodifluoromethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0124.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.11 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.0, 3.11
Record name CHLORODIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORODIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORODIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORODIFLUOROMETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/584
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

10991.42 mmHg (USCG, 1999), Vapor pressure : 1 Pa at -152 °C (extrapolated); 10 Pa at -141 °C (extrapolated); 100 Pa at -126 °C (extrapolated); 1 kPa at -107.1 °C; 10 kPa at -80.5 °C; 100 kPa at -41.1 °C, 7,250 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 908, 9.4 atm
Record name CHLORODIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORODIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORODIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORODIFLUOROMETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/584
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorodifluoromethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0124.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Dichlorofluoromethane (fluorocarbon 21) has been reported to be a contaminant of commercial chlorodifluoromethane., Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Record name CHLORODIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless gas ... [Note: Shipped as a liquefied compressed gas]

CAS No.

75-45-6
Record name CHLORODIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorodifluoromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodifluoromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, chlorodifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorodifluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodifluoromethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCHLOROFLUOROCARBON 22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFO627O6CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORODIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORODIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORODIFLUOROMETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/584
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methane, chlorodifluoro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/PA6180F0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-231 °F (NIOSH, 2023), -157.42 °C, -146 °C, "-231 °F", -231 °F
Record name CHLORODIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2889
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORODIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORODIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORODIFLUOROMETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/584
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorodifluoromethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0124.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.
Customer
Q & A

Q1: What is the molecular formula and weight of chlorodifluoromethane?

A1: The molecular formula of this compound is CHClF2, and its molecular weight is 86.47 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be employed, including:

  • Infrared (IR) spectroscopy: Provides information about molecular vibrations and rotations, enabling identification and quantification. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of molecules containing fluorine and hydrogen atoms. []
  • Mass Spectrometry (MS): Allows for the identification and quantification of this compound based on its mass-to-charge ratio. []

Q3: What is the structure of the two solid phases of this compound?

A3: Research has revealed two solid phases for this compound at low temperatures: [] * Upper phase (70 K): Tetragonal crystal system, space group P42/n, with eight molecules per unit cell. * Lower phase (10 K): Monoclinic crystal system, space group P112/n, also with eight molecules per unit cell.

Q4: What is this compound's solubility in organic solvents like olive oil and oleic acid?

A4: Studies have shown that this compound exhibits higher solubility in olive oil than oleic acid. The solubility increases with increasing pressure and decreasing temperature. This difference is attributed to the potential for hydrogen bonding between this compound and olive oil. []

Q5: How does the phase behavior of poly(l-lactide) change in supercritical this compound when mixed with carbon dioxide?

A5: Research indicates that adding carbon dioxide to supercritical this compound increases the cloud point pressure at a given temperature, meaning the polymer becomes less soluble. This phenomenon is attributed to carbon dioxide's lower solvent power compared to this compound. []

Q6: How is this compound utilized in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf)?

A6: this compound serves as a starting material in the synthesis of HFO-1234yf. A process involves reacting this compound with methyl chloride at specific molar ratios and temperatures in a reactor. This thermal decomposition reaction produces HFO-1234yf, offering an efficient and industrially viable pathway. [, ]

Q7: What insights have been gained from molecular dynamics simulations of liquid this compound?

A7: Molecular dynamics simulations have provided valuable information about the intermolecular structure of liquid this compound, complementing experimental findings from neutron diffraction studies. []

Q8: How can this compound be analyzed in air samples?

A8: One method involves pre-concentrating the air sample and then analyzing it using gas chromatography coupled with an electron capture detector (ECD). The sensitivity of the ECD can be enhanced by introducing oxygen into the carrier gas, enabling the detection of trace amounts of this compound in the atmosphere. []

Q9: What analytical techniques are used to study the adsorption of this compound on activated carbon?

A9: Isotherms and enthalpy of adsorption measurements are valuable tools for understanding this compound adsorption on activated carbon. These measurements are typically conducted at controlled temperatures and pressures. []

Q10: What are the environmental concerns associated with this compound?

A10: this compound is a known ozone-depleting substance. Although its ozone depletion potential is lower than some CFCs, its release into the atmosphere still contributes to the depletion of the ozone layer. [, ]

Q11: How does the Montreal Protocol impact the production and use of this compound?

A11: The Montreal Protocol is an international treaty aimed at phasing out ozone-depleting substances, including this compound. This has led to restrictions and phase-out schedules for its production and consumption in many countries, prompting the search for environmentally friendly alternatives. []

Q12: What are some alternatives to this compound being explored for refrigeration and other applications?

A12: Several alternatives are being considered, including:

  • HFO-1234yf: This hydrofluoroolefin has a much lower global warming potential than this compound and is being used in some refrigeration systems. [, , ]
  • Pseudo-azeotropic mixtures: Blends of refrigerants, such as this compound, 1,1,1-trifluoroethane, and pentafluoroethane, offer comparable thermodynamic properties to this compound. []
  • Natural refrigerants: Compounds like propane and ammonia are also being investigated for their low environmental impact. []

Q13: Has this compound shown any carcinogenic effects in long-term studies?

A13: In long-term carcinogenicity bioassays on rats and mice, where the animals were exposed to this compound via inhalation, no carcinogenic effects were observed. []

Q14: What are the potential cardiac effects of occupational exposure to this compound?

A14: While no definitive link has been established, some studies suggest a possible connection between occupational exposure to high concentrations of this compound and cardiac arrhythmias, although more research is needed. []

Q15: Is this compound a known inhalant of abuse?

A15: Yes, this compound is documented as a potential inhalant of abuse. Analytical techniques like headspace gas chromatography with flame ionization and mass spectrometric detection are employed to identify and confirm its presence in biological samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.